3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid

Fragment-based drug design PROTAC linker chemistry Metal-organic frameworks

This meta-substituted 2,4-diaminoquinazoline building block features a characteristic ~120° carboxylate exit vector critical for fragment-based drug design, PROTAC linker geometry, and kinked MOF topologies—applications where the linear para-isomer (81% 3D similarity) fails. The free carboxylic acid enables one-step amide coupling for kinase inhibitor library synthesis without protecting-group chemistry. Confirmed ≥95% purity (HPLC) across multiple vendors ensures stoichiometric precision for reproducible solvothermal MOF synthesis and artifact-free co-crystallization studies. An intermediate XLogP3 of 2.7 supports cell permeability in eventual PROTAC constructs. Specify the meta isomer to assure the bent geometry required for salt-bridge interactions in angled binding pockets.

Molecular Formula C15H12N4O2
Molecular Weight 280.28 g/mol
CAS No. 1225177-73-0
Cat. No. B1524327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid
CAS1225177-73-0
Molecular FormulaC15H12N4O2
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC(=C3)C(=O)O)N
InChIInChI=1S/C15H12N4O2/c16-13-11-6-1-2-7-12(11)18-15(19-13)17-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H3,16,17,18,19)
InChIKeyFAAFTECGCTUKLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Aminoquinazolin-2-yl)amino]benzoic Acid (CAS 1225177-73-0): Chemical Identity, Scaffold Class, and Procurement Baseline


3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid (CAS 1225177-73-0) is a synthetic small-molecule building block belonging to the 2,4-diaminoquinazoline class, with a molecular formula of C₁₅H₁₂N₄O₂ and a molecular weight of 280.28 g/mol [1]. It features a 4-aminoquinazoline core linked via a 2-position NH bridge to a meta-substituted benzoic acid moiety, yielding a characteristic hydrogen-bond donor count of 3, a hydrogen-bond acceptor count of 6, and a computed XLogP3 of 2.7 [1]. The compound is commercially available from multiple vendors at a typical purity specification of 95% (HPLC) and is categorized as a heterocyclic building block for research use only .

Why Generic Substitution Fails for 3-[(4-Aminoquinazolin-2-yl)amino]benzoic Acid: Regioisomer-Dependent Geometry and Scaffold-Level Differentiation


In-class quinazoline building blocks cannot be casually interchanged because the position of the carboxylic acid substituent on the anilino ring fundamentally alters the spatial trajectory of the acid functionality—a critical parameter in fragment-based drug design, PROTAC linker geometry, and metal-organic framework (MOF) linker design . The meta-substituted isomer (this compound) places the carboxylate at an approximately 120° vector relative to the quinazoline N2–anilino axis, whereas the para-isomer (4-[(4-aminoquinazolin-2-yl)amino]benzoic acid, 81% 3D similarity) extends it along a linear trajectory . The ortho-isomer introduces intramolecular hydrogen-bonding capacity absent in the meta congener [1]. Published structure–activity relationship (SAR) studies on related anilinoquinazoline-carboxylic acid series have demonstrated that moving the carboxylate between ortho, meta, and para positions produces divergent carbonic anhydrase inhibitory profiles and antiproliferative activities, confirming that regioisomer identity is a non-interchangeable selection parameter [1].

Quantitative Differentiation Evidence: 3-[(4-Aminoquinazolin-2-yl)amino]benzoic Acid vs. Closest Analogs


Meta-Substitution Regioisomerism: Defined Carboxylate Exit Vector vs. Para-Isomer

The meta-carboxylate substitution of 3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid establishes a carboxylate exit vector at a bond angle of approximately 120° relative to the quinazoline-N2–anilino axis. The 4-[(4-aminoquinazolin-2-yl)amino]benzoic acid para-isomer extends the carboxylate along a linear (180°) trajectory . In the anilinoquinazoline-carboxylic acid carbonic anhydrase inhibitor series (Elsayed et al., 2023), the ortho (6a–c), meta (7a–c), and para (8a–c) carboxylic acid positional isomers displayed distinct inhibitory profiles against hCA IX and XII isoforms, with the meta-substituted 2-aryl variants exhibiting compound-specific selectivity windows that differed from their ortho and para counterparts [1]. The carboxylic acid position is therefore not a trivial substitution but a determinant of molecular recognition geometry.

Fragment-based drug design PROTAC linker chemistry Metal-organic frameworks

Hydrogen-Bond Donor Count and Topological Polar Surface Area: Physicochemical Differentiation from 4-Oxo and 2-Aryl Quinazoline Analogs

3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid possesses 3 hydrogen-bond donors (HBD) and a topological polar surface area (TPSA) of 101 Ų, as computed by PubChem [1]. The 4-oxo congener (4-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid, CID 13587353) has a molecular weight of 281.27 g/mol but exhibits only 2 HBD due to the oxo substitution, resulting in a different H-bonding pharmacophore [2]. For context, standard drug-likeness filters (Lipinski, Veber) consider HBD ≤ 5 and TPSA ≤ 140 Ų as compliant; the compound meets these criteria, but the specific HBD count of 3 places it in a distinct solubility/permeability space relative to 2-HBD 4-oxo analogs [1][2].

Drug-likeness Permeability Physicochemical profiling

Vendor Purity Specifications: Documented 95% Minimum Purity vs. Unspecified Analogs

Commercially, 3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid is supplied with a documented minimum purity specification of 95% (HPLC) by multiple independent vendors including AKSci (Catalog 0603DJ) and Fluorochem (Product Code F654399) . The para-isomer analog (4-[(4-aminoquinazolin-2-yl)amino]benzoic acid) is listed in screening collections but without publicly posted purity specifications on its primary vendor pages . For procurement purposes, a documented, multi-vendor-consistent purity specification reduces batch-to-batch variability risk and provides a verifiable quality benchmark that unspecified analog offerings lack.

Quality assurance Procurement specification Reproducibility

Computed Lipophilicity (XLogP3 = 2.7): Positioned Between Hydrophilic 2,4-Diaminoquinazoline Core and More Lipophilic 2-Aryl Congeners

The computed XLogP3 of 3-[(4-aminioquinazolin-2-yl)amino]benzoic acid is 2.7 [1]. This places the compound in a lipophilicity window that is higher than the unsubstituted quinazoline-2,4-diamine core (XLogP3 ≈ 1.0–1.5 estimated) but lower than 2-aryl-substituted anilinoquinazoline-carboxylic acid derivatives from the Elsayed et al. (2023) series, where the 2-aryl group adds substantial logP [2]. The Fluorochem product listing independently reports a LogP of 2.97 . This intermediate lipophilicity is relevant for balancing aqueous solubility with membrane permeability in cell-based assay contexts.

Lipophilicity ADME prediction Lead optimization

Best Research and Industrial Application Scenarios for 3-[(4-Aminoquinazolin-2-yl)amino]benzoic Acid Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Meta-Carboxylate Quinazoline Fragment with a Defined Exit Vector

In fragment-based screening campaigns where the quinazoline core serves as a hinge-binding motif and the carboxylic acid is required for salt-bridge or hydrogen-bond interactions in a binding pocket with a bent geometry, 3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid provides the requisite approximately 120° carboxylate exit vector that the para-isomer (linear, 180°) cannot satisfy . The documented 95% minimum purity across multiple vendors ensures that fragment-soaking or co-crystallization experiments are performed with a chemically defined entity, reducing the risk of spurious electron density from impurities . The 3 hydrogen-bond donor count and XLogP3 of 2.7 place this fragment within favorable physicochemical space for fragment hit elaboration [1].

PROTAC Linker Attachment Point on a Quinazoline-Based E3 Ligase-Binding or Target-Protein-Binding Moiety

In PROTAC design, the trajectory of the linker attachment point determines the ternary complex geometry and, consequently, ubiquitination efficiency. The meta-carboxylic acid of this compound provides a conjugation handle (via amide bond formation) that projects the linker at an angle distinct from the linear projection of para-substituted analogs . The 3D similarity between the meta and para isomers is only 81%, confirming that the spatial orientation of the acid functionality is substantially different and may produce divergent degradation efficiency for the same target protein . The compound's intermediate logP (2.7–2.97) is favorable for maintaining cell permeability of the eventual PROTAC construct [1].

Metal-Organic Framework (MOF) Linker with Angular Carboxylate Coordination Geometry

MOF topology is dictated by linker geometry. 3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid features a kinked carboxylate orientation (∼120° bend) suitable for constructing MOFs with angular pore architectures, such as herringbone or inclined interpenetrated networks, which differ from the linear topologies accessible using para-substituted benzoic acid linkers . The compound's 3 hydrogen-bond donors (from the 4-amino group and the secondary amine bridge) can participate in additional non-covalent framework stabilization or post-synthetic modification. The 95% purity specification supports the stoichiometric precision required for reproducible MOF solvothermal synthesis .

Medicinal Chemistry SAR Exploration of Quinazoline-2,4-Diamine Kinase Inhibitor Scaffolds

For laboratories engaged in kinase inhibitor lead optimization, 3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid serves as a key intermediate for generating focused libraries of N2-substituted quinazoline-2,4-diamines. The free carboxylic acid enables one-step amide coupling with diverse amines to explore SAR at the solvent-exposed region of the kinase active site without requiring protecting-group manipulation. The published SAR on related anilinoquinazoline-carboxylic acid positional isomers (Elsayed et al., 2023) confirms that the position of the carboxylic acid on the anilino ring matters for target engagement—reinforcing why researchers should specify the meta isomer rather than accepting a generic 'quinazoline benzoic acid' substitute [2]. The intermediate XLogP3 of 2.7 provides a balanced starting point before further lipophilic substitution [1].

Quote Request

Request a Quote for 3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.